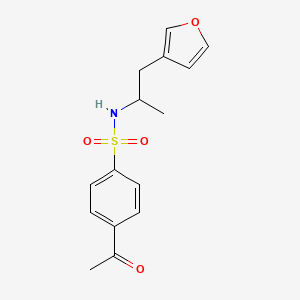

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a versatile chemical compound with a unique structure that combines an acetyl group, a furan ring, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the propan-2-yl group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.

Sulfonamide formation: The benzenesulfonamide moiety is formed by reacting the appropriate benzene derivative with sulfonamide reagents.

Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common method includes the reaction of 4-acetylbenzenesulfonyl chloride with furan-containing amines under basic conditions. The reaction is usually performed in organic solvents like dichloromethane or tetrahydrofuran, with triethylamine serving as a base to neutralize the by-products formed during the reaction.

Industrial Production

For large-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are essential for obtaining high-purity compounds.

The biological activity of this compound has been primarily attributed to its interaction with specific molecular targets, particularly enzymes. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This characteristic positions the compound as a candidate for therapeutic applications in various diseases.

Potential Therapeutic Uses

- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives exhibit significant antibacterial properties. The compound's ability to inhibit bacterial enzymes could make it effective against resistant strains.

- Anticancer Properties : Some sulfonamides have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation. Further research is needed to evaluate the efficacy of this compound in cancer models.

- Anti-inflammatory Applications : The structural features of this compound may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of sulfonamide derivatives similar to this compound:

- Antibacterial Investigations : Research published in PubChem highlighted the synthesis of various sulfonamides and their antibacterial properties against common pathogens .

- Molecular Docking Studies : A study focused on docking simulations revealed that compounds similar to this sulfonamide demonstrated strong binding affinities to target enzymes, suggesting potential as enzyme inhibitors .

- Pharmacological Evaluations : Investigations into the pharmacological profiles of related compounds indicated promising results in terms of both efficacy and safety profiles in preclinical models .

Wirkmechanismus

The mechanism of action of 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a different position of the furan ring.

4-acetyl-N-(1-(thiophen-3-yl)propan-2-yl)benzenesulfonamide: Contains a thiophene ring instead of a furan ring.

4-acetyl-N-(1-(pyridin-3-yl)propan-2-yl)benzenesulfonamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the acetyl group, furan ring, and benzenesulfonamide moiety provides a distinct set of properties that can be leveraged in various applications.

Biologische Aktivität

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a furan ring, an acetyl group, and a benzenesulfonamide moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₅H₁₇NO₄S

- Molecular Weight : 307.4 g/mol

- CAS Number : 1788843-38-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, potentially leading to enzyme inhibition. The furan ring and acetyl group enhance the compound's binding affinity and specificity towards biological targets .

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vivo studies have shown that related benzenesulfonamides can inhibit carrageenan-induced paw edema in rats by up to 94.69% at certain concentrations . This suggests that the compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. In particular, compounds structurally related to this compound have demonstrated potent activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) of related compounds against E. coli and S. aureus was reported at approximately 6.72 mg/mL and 6.63 mg/mL, respectively .

Antioxidant Activity

The antioxidant potential of sulfonamides is also noteworthy. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to their therapeutic effects .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide | Similar structure with a different furan position | Potentially similar anti-inflammatory effects |

| 4-acetyl-N-(1-(thiophen-3-yl)propan-2-yl)benzenesulfonamide | Contains a thiophene ring | Antimicrobial activity documented |

| 4-acetyl-N-(1-(pyridin-3-yl)propan-2-yl)benzenesulfonamide | Contains a pyridine ring | Investigated for enzyme inhibition |

Eigenschaften

IUPAC Name |

4-acetyl-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11(9-13-7-8-20-10-13)16-21(18,19)15-5-3-14(4-6-15)12(2)17/h3-8,10-11,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBFAMOFUHABPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.